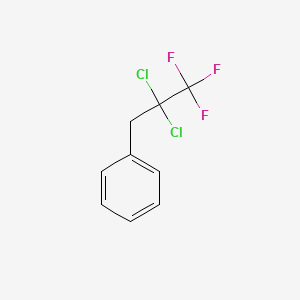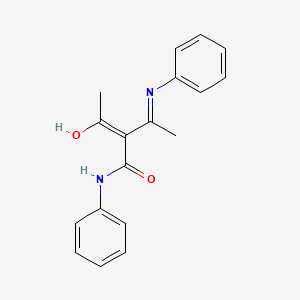
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is an organic compound with the molecular formula C₉H₇Cl₂F₃. It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dichloro-3,3,3-trifluoropropyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- typically involves the reaction of benzene with 2,2-dichloro-3,3,3-trifluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H6+Cl2CCH2CF3AlCl3C6H5CH2CCl2CF3
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
化学反応の分析
Types of Reactions
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to remove halogen atoms, forming simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives or ethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrocarbons with fewer halogen atoms.
科学的研究の応用
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the manufacture of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
- Benzene, 1,2-dichloro-3-ethyl-
- 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene
- 3-Phenyl-1,1,1-trifluoropropan-2-one
Uniqueness
Benzene, (2,2-dichloro-3,3,3-trifluoropropyl)- is unique due to the presence of both chlorine and fluorine atoms on the propyl side chain, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various applications where specific interactions with other molecules are required.
特性
| 115395-69-2 | |
分子式 |
C9H7Cl2F3 |
分子量 |
243.05 g/mol |
IUPAC名 |
(2,2-dichloro-3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
WYHIRPQRXSCUTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)


![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)






